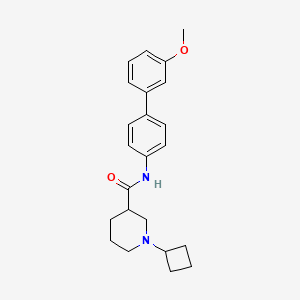![molecular formula C20H21FN2O2 B6056138 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one, also known as FPDP, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the central benzodiazepine receptor, which is a subtype of the GABA-A receptor. FPDP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one binds to the central benzodiazepine receptor on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases chloride ion influx into the neuron. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one.
Biochemical and Physiological Effects
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA binding and chloride ion influx in various brain regions, including the amygdala, hippocampus, and cortex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been shown to decrease glutamate release and increase dopamine release in the striatum, suggesting a potential role in the treatment of addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its high potency and selectivity for the central benzodiazepine receptor, which allows for precise targeting of the GABA-A receptor complex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one also has a relatively long half-life, which allows for sustained effects in animal models. However, the limitations of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its potential for sedation and motor impairment, which can confound behavioral assays.
Future Directions
There are several potential future directions for research on 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the investigation of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's potential use in the treatment of other neurological and psychiatric disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's effects on neurotransmitter systems and behavior.
Synthesis Methods
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one involves the reaction of 3-(2-fluorophenyl)-3-phenylpropanoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with acetic anhydride to yield 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in high yield and purity.
Scientific Research Applications
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and opioid addiction.
properties
IUPAC Name |
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-20(25)23-12-10-19(24)22-11-13-23/h1-9,17H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFBFBDNDSRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)
![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)